Product packaging for Methyl 2-(thiazol-2-yl)propanoate(Cat. No.:)

Methyl 2-(thiazol-2-yl)propanoate

Cat. No.: B13309589
M. Wt: 171.22 g/mol
InChI Key: MLOXXMLFLNTMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(thiazol-2-yl)propanoate (CAS 93472-22-1) is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol. It serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel bioactive molecules containing the thiazole moiety. The thiazole ring is a privileged scaffold in drug discovery due to its presence in a wide range of therapeutic agents and natural products. Researchers value this compound for its application in constructing molecules with potential pharmacological activities. The thiazole core is a key structural component in many FDA-approved drugs and investigational compounds targeting various conditions, including anticancer agents, antimicrobials, and central nervous system (CNS) therapeutics. For instance, thiazole-containing compounds have been identified as promising scaffolds for developing novel anticancer candidates that target proteins like SIRT2 and EGFR . Furthermore, structural analogs have been explored as potent anti-inflammatory and analgesic agents by inhibiting cyclooxygenase (COX) enzymes , and as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), making them useful pharmacological tools for neurobiological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to synthesize and optimize new chemical entities for probing biological pathways and evaluating potential therapeutic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B13309589 Methyl 2-(thiazol-2-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-8-3-4-11-6/h3-5H,1-2H3

InChI Key

MLOXXMLFLNTMAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Thiazol 2 Yl Propanoate and Analogues

Direct Esterification Routes to Methyl 2-(thiazol-2-yl)propanoate

The final step in many synthetic sequences towards this compound involves the esterification of the corresponding carboxylic acid, 2-(thiazol-2-yl)propanoic acid. This transformation is a fundamental reaction in organic synthesis.

Conditions and Reagents for Direct Methyl Esterification

The most common and straightforward method for the direct methyl esterification of carboxylic acids is the Fischer-Speier esterification. masterorganicchemistry.comnumberanalytics.comoperachem.comrug.nl This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also often serves as the solvent. masterorganicchemistry.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The choice of catalyst can influence the reaction rate and yield. numberanalytics.com The reaction is generally performed under reflux conditions to achieve a reasonable reaction rate. operachem.com

While specific literature detailing the Fischer esterification of 2-(thiazol-2-yl)propanoic acid is not abundant, the general principles are widely applicable. For instance, the esterification of various carboxylic acids with methanol using a sulfuric acid catalyst often proceeds with high yields. mdpi.com A study on the synthesis of various esters demonstrated that using a 10-fold excess of alcohol can lead to yields as high as 97%. masterorganicchemistry.com In a similar vein, the synthesis of methyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate was achieved in 90% yield from the corresponding carboxylic acid using a carbodiimide-mediated coupling, which represents an alternative to direct acid-catalyzed esterification. nih.gov

Below is a table summarizing typical conditions for Fischer esterification:

Carboxylic Acid SubstrateAlcoholCatalystTemperatureReaction TimeYieldReference
Acetic AcidEthanolAcid CatalystRefluxEquilibrium65% (equimolar) masterorganicchemistry.com
Acetic AcidEthanol (10-fold excess)Acid CatalystRefluxEquilibrium97% masterorganicchemistry.com
Propanoic AcidMethanolSulfuric AcidRefluxNot Specified75% mdpi.com
Hydroxy AcidAnhydrous EthanolConc. H₂SO₄Reflux2 hours95% operachem.com

Synthesis of Thiazole-Propanoate Scaffolds via Cyclization Reactions

The construction of the thiazole (B1198619) ring itself is a critical aspect of synthesizing the target compound and its analogs. The Hantzsch thiazole synthesis and other condensation reactions are the cornerstones of this approach.

Modified Hantzsch Synthesis Approaches

The Hantzsch thiazole synthesis, first described in 1887, is a classic and versatile method for the formation of thiazole rings. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.combepls.com This method is widely used due to its simplicity and the availability of the starting materials. bepls.com

In the context of synthesizing thiazole-propanoate scaffolds, a modified Hantzsch approach would involve the reaction of a thioamide with an α-halo-γ-ketoester or a related derivative. The reaction proceeds through an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Researchers have developed numerous modifications to the original Hantzsch synthesis to improve yields, shorten reaction times, and employ more environmentally benign conditions. One-pot, multi-component reactions have emerged as an efficient strategy. nih.govacgpubs.orgasianpubs.orgresearchgate.netresearchgate.net For example, an efficient and green method for the synthesis of substituted Hantzsch thiazole derivatives was developed using a one-pot, three-component condensation of an α-bromoacetyl compound, thiourea (B124793), and a substituted benzaldehyde (B42025) in the presence of a reusable silica-supported tungstosilisic acid catalyst. This method afforded yields ranging from 79% to 90% under both conventional heating and ultrasonic irradiation. nih.govmdpi.com

Ultrasound assistance has also been shown to enhance the efficiency of the Hantzsch synthesis. A lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazoles from arylethanones and thioamides in water as a green reaction medium has been reported, demonstrating the potential for more sustainable synthetic routes. nih.gov

The following table provides examples of modified Hantzsch synthesis for thiazole derivatives:

α-HalocarbonylThioamide/ThioureaCatalyst/ConditionsProductYieldReference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSilica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives79-90% nih.govmdpi.com
ArylethanonesThioamideLipase, KBrO₃, Ultrasonic irradiation in water2,4-Disubstituted thiazolesGood to excellent nih.gov
2-BromoacetophenonesThioureaSolvent-free, catalyst-free2-AminothiazolesGood yields organic-chemistry.org

Condensation Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other condensation reactions are employed for the formation of the thiazole ring. These methods often involve the reaction of a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl or cyano group with a sulfur-containing reagent.

One such approach involves the reaction of α-diazoketones with thiourea in the presence of PEG-400 at 100 °C, which provides 2-aminothiazoles in good yields (87–96%). bepls.com Another catalyst-free method involves the reaction of dithiocarbamates with α-halocarbonyl compounds in refluxing water, affording 2-(alkylsulfanyl)thiazoles in 75–90% yields. bepls.com

The reaction of thioamides with various electrophiles other than α-haloketones has also been explored. For instance, the reaction of thioamides with alkynyl(aryl)iodonium salts or 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides can also yield thiazole derivatives. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Chiral Thiazole-Propanoates

The development of stereoselective methods for the synthesis of chiral 2-(thiazol-2-yl)propanoates is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

Enantioselective Transformations

Enantioselective synthesis aims to directly produce one enantiomer of a chiral compound in excess. This can be achieved through several key strategies:

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral propanoates, a common strategy involves the use of chiral oxazolidinones, as developed by Evans. wikipedia.org The chiral auxiliary is first acylated with the propionyl group, and subsequent reactions, such as aldol (B89426) additions or alkylations, proceed with high diastereoselectivity. wikipedia.org The auxiliary can then be cleaved to yield the desired enantiomerically enriched propanoic acid derivative. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven to be effective. scielo.org.mx For example, an indene-based thiazolidinethione chiral auxiliary has been used for propionate (B1217596) and acetate (B1210297) aldol additions with excellent diastereoselectivities. scielo.org.mx

Chiral Catalysts: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. snnu.edu.cn Chiral Brønsted acids have been used to catalyze intramolecular aza-Michael addition reactions to produce chiral 2,3-dihydro-4-quinolones with high enantioselectivity. While not directly applied to thiazole-propanoates, this demonstrates the potential of chiral catalysts in asymmetric synthesis. A direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes has been developed using a chiral nickel(II)-Tol-BINAP complex, affording the products with outstanding stereocontrol. nih.gov

Enzymatic Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, typically an enzyme, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org Lipases are commonly used enzymes for the kinetic resolution of racemic esters or alcohols. mdpi.commdpi.comnih.govicipe.org For example, the enzymatic kinetic resolution of racemic 1-octen-3-ol (B46169) has been demonstrated. icipe.org This technique could be applied to the racemic ester, this compound, or the corresponding racemic acid, to separate the enantiomers. The enantiomerically pure 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been obtained through enzymatic kinetic resolution. mdpi.com

The following table summarizes examples of enantioselective transformations relevant to the synthesis of chiral propanoic acid derivatives:

SubstrateMethodChiral SourceProductEnantiomeric/Diastereomeric ExcessYieldReference
N-propionyl chiral oxazolidinoneAldol ReactionChiral OxazolidinoneAldol AdductHigh diastereoselectivityGood wikipedia.org
N-azidoacetyl-1,3-thiazolidine-2-thioneAldol ReactionChiral Nickel(II)-Tol-BINAP complexanti α-azido-β-silyloxy adductOutstanding stereocontrolHigh nih.gov
Racemic 1-octen-3-olEnzymatic Kinetic ResolutionLipaseEnantioenriched (R)- and (S)-1-octen-3-olNot SpecifiedNot Specified icipe.org
Racemic 1-(isopropylamine)-3-phenoxy-2-propanolEnzymatic Kinetic ResolutionLipase from Candida rugosaEnantioenriched productsHigh (E-value 67.45)Not Specified mdpi.com

Diastereoselective Approaches

Diastereoselective synthesis provides a powerful tool for the creation of specific stereoisomers. In the context of this compound, this often involves the reaction of a chiral substrate or the use of a chiral reagent to influence the formation of one diastereomer over another.

One notable, albeit general, approach that can be adapted for this purpose is the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. By starting with a chiral α-haloketone or a chiral thioamide, the stereocenter can be introduced early in the synthetic sequence. For instance, the condensation of a chiral bromoketone with a simple thioamide would lead to a thiazole derivative with a chiral side chain. The diastereoselectivity of such reactions is highly dependent on the nature of the chiral starting material and the reaction conditions.

A general method for the synthesis of related 2-amino-5-substituted-4-carboxylate thiazoles involves the reaction of a ketone with a dichloroacetate (B87207) in the presence of a base, followed by cyclization with thiourea. plos.org While not a direct synthesis of the title compound, this methodology highlights a pathway where a stereocenter could be introduced, for example, by using a chiral ketone. The subsequent conversion of the amino and carboxylate groups would then lead to the desired propanoate structure.

Utilization of Chiral Auxiliaries

Chiral auxiliaries are removable chiral groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product. This strategy is particularly effective for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives.

A prominent example of a chiral auxiliary is the Evans oxazolidinone. wikipedia.orgbath.ac.uk In a typical sequence for synthesizing a chiral propanoate, the oxazolidinone is first acylated to form an N-acyloxazolidinone. This substrate can then undergo highly diastereoselective alkylation. For the synthesis of this compound, one could envision the alkylation of an N-propionyl oxazolidinone with a 2-halothiazole. The steric bulk of the oxazolidinone auxiliary effectively shields one face of the enolate, leading to the preferential addition of the electrophile from the less hindered face. Subsequent removal of the auxiliary, often by alcoholysis with sodium methoxide (B1231860), would furnish the desired this compound in high enantiomeric purity.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also emerged as powerful tools in asymmetric synthesis. scielo.org.mx These auxiliaries can be used in a similar fashion to Evans oxazolidinones, often providing excellent levels of stereocontrol in alkylation and aldol reactions. The choice between different auxiliaries can depend on factors such as the specific substrate, desired stereoisomer, and ease of removal.

Chiral AuxiliaryGeneral ApplicationPotential for this compound Synthesis
Evans Oxazolidinones Asymmetric alkylation, aldol reactionsDiastereoselective alkylation of an N-propionyl oxazolidinone with a 2-halothiazole.
Thiazolidinethiones Asymmetric alkylation, aldol reactionsSimilar to Evans auxiliaries, offering an alternative for stereocontrol.

Advanced Synthetic Strategies for Complex Thiazole-Propanoate Conjugates

Beyond the construction of the basic this compound scaffold, more advanced strategies are employed to synthesize complex analogues, which may be required for structure-activity relationship studies or the development of new materials.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov For the synthesis of thiazole-propanoate conjugates, an MCR could potentially assemble the core structure in a single step.

One general and efficient method for synthesizing functionalized thiazoles involves a one-pot reaction between acid chlorides, ammonium (B1175870) thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds under solvent-free conditions. nih.gov While this specific protocol does not directly yield the title compound, it demonstrates the feasibility of a multicomponent approach. By carefully selecting the starting materials, it is conceivable that a similar strategy could be devised to incorporate a propanoate moiety. For instance, using an α-bromopropionate derivative as one of the components could lead to the desired thiazole-propanoate structure.

A patent describes a "one-pot" two-step reaction involving bromination and cyclization to synthesize various 2-substituted amino-4-methyl-5-carboxylate thiazole salts, which highlights the industrial interest in streamlined synthetic routes. google.com

Functionalization of Pre-existing Thiazole Systems

An alternative to building the thiazole ring from scratch is the functionalization of a pre-existing thiazole core. This approach can be particularly useful for creating a library of analogues with diverse functionalities.

The synthesis of 2-amino-5-benzylthiazole-4-carboxylate has been reported, which serves as a template for further derivatization. plos.org The amino group on the thiazole ring can be modified, for example, through acylation. This strategy allows for the introduction of various side chains. To obtain a propanoate-containing molecule, one could envision a sequence starting with a simple 2-aminothiazole, followed by diazotization and substitution to introduce a different functional group at the 2-position, which could then be elaborated into the desired propanoate side chain.

Lack of Direct Scientific Literature on this compound as a Strategic Synthetic Intermediate for Specified Applications

Despite a comprehensive search of scientific databases and literature, there is a notable absence of specific research detailing the use of this compound as a direct precursor for the synthesis of thiazole-based amino acids, peptidomimetics, and the specified heterocyclic hybrid molecules, namely thiazole-quinoxaline and thiazole-thiadiazole conjugates.

While the broader classes of thiazole-containing compounds are of significant interest in medicinal chemistry and materials science, the specific synthetic utility of this compound for the outlined transformations is not well-documented in the available literature.

Precursor for Thiazole-Based Amino Acids and Peptidomimetics

The synthesis of thiazole-containing amino acids and their incorporation into peptidomimetic structures is an active area of research. Typically, synthetic strategies involve either the construction of the thiazole ring from an amino acid precursor or the introduction of an amino group to a pre-functionalized thiazole derivative. For instance, derivatives such as (S)-2-Fmoc-3-(thiazol-2-yl)propanoic acid are commercially available as building blocks for peptide synthesis. However, the synthetic route starting from this compound to introduce an amino functionality at the α-position of the propanoate chain is not described in the reviewed literature. Standard chemical transformations for such a conversion would likely involve complex multi-step processes with challenges in controlling stereochemistry, which may be why other synthetic pathways are favored.

Similarly, the direct use of this compound in the construction of dipeptidic and oligopeptidic structures is not explicitly detailed. While the corresponding carboxylic acid, 2-(thiazol-2-yl)propanoic acid, could theoretically be coupled with amino acids or peptide fragments, the literature does not highlight this specific acid as a common component in peptide synthesis.

Building Block for Heterocyclic Hybrid Molecules

The synthesis of fused and conjugated heterocyclic systems containing a thiazole moiety is a field of interest for the development of novel functional materials and therapeutic agents.

Synthesis of Thiazole-Quinoxaline Conjugates: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a standard method for forming the quinoxaline ring system. For this compound to be a building block in this context, it would need to be converted into a suitable 1,2-dicarbonyl derivative. No literature was found describing such a transformation and its subsequent use in quinoxaline synthesis.

Formation of Thiazole-Thiadiazole Systems: One plausible route to a thiazole-thiadiazole system from this compound would involve the conversion of the methyl ester to a hydrazide, followed by cyclization with a thiocarbonyl source (e.g., carbon disulfide or thiophosgene) to form the 1,3,4-thiadiazole ring. While the conversion of methyl esters to hydrazides is a standard chemical reaction, no specific examples utilizing this compound for this purpose and subsequent thiadiazole formation were identified in the conducted searches.

Design and Synthesis of Other Fused Ring Systems: The versatility of the thiazole ring allows for its incorporation into a variety of fused heterocyclic systems. However, the specific role of this compound as a key intermediate in the synthesis of such systems is not a prominent feature in the scientific literature.

Methyl 2 Thiazol 2 Yl Propanoate As a Strategic Synthetic Intermediate

Scaffold for the Development of New Bioactive Chemical Probes

The thiazole (B1198619) nucleus is a prominent feature in many approved drugs, highlighting its importance in medicinal chemistry. mdpi.com The inherent biological relevance of the thiazole ring system makes methyl 2-(thiazol-2-yl)propanoate an excellent scaffold for the development of novel bioactive chemical probes. These probes are essential tools for studying biological processes and identifying new drug targets.

The rational design of derivatives of this compound for target interaction studies involves a deep understanding of the structural requirements for binding to a specific biological target, such as an enzyme or a receptor. mdpi.com By modifying the core scaffold, researchers can systematically explore the chemical space around the molecule to optimize its interactions with the target. For instance, the introduction of hydrophobic or hydrophilic groups, hydrogen bond donors or acceptors, and charged moieties can significantly impact the binding affinity and selectivity of the resulting derivatives. mdpi.com

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of designed derivatives and to guide the selection of the most promising candidates for synthesis. nih.gov For example, if the target protein has a hydrophobic pocket, derivatives with lipophilic substituents on the thiazole ring could be designed to enhance binding. Conversely, if the target has a polar active site, derivatives with polar functional groups could be synthesized. The propanoate moiety can also be modified to introduce linkers for attachment to reporter molecules, such as fluorescent dyes or biotin, to create chemical probes for various biological assays. mdpi.com

A hypothetical design strategy for a series of derivatives targeting a hypothetical enzyme active site is presented in the table below. This table illustrates how systematic modifications to the core structure of this compound can be used to probe the chemical environment of a biological target.

DerivativeModificationRationale for Design
1a Introduction of a phenyl group at the 4-position of the thiazole ring.To explore potential hydrophobic interactions in the enzyme's binding pocket.
1b Replacement of the methyl ester with a primary amide.To introduce a hydrogen bond donor and acceptor to interact with polar residues.
1c Introduction of a hydroxyl group on the phenyl ring of derivative 1a.To investigate the presence of a hydrogen bonding partner in the hydrophobic pocket.
1d Conversion of the primary amide of derivative 1b to a carboxylic acid.To introduce a charged group and explore potential ionic interactions.

This table is a hypothetical representation of a rational design strategy and does not represent actual experimental data.

The elucidation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how chemical structure influences biological activity. nih.gov Library synthesis is a powerful approach for rapidly generating a large number of structurally related compounds, which can then be screened for biological activity to establish SAR. The this compound scaffold is well-suited for library synthesis due to its multiple points of diversification.

Combinatorial chemistry techniques can be employed to systematically vary the substituents on the thiazole ring and the propanoate side chain. For example, a library of amides can be generated by reacting the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) with a diverse set of amines. Similarly, the thiazole ring can be functionalized through various chemical reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce a wide range of substituents.

The following table outlines a hypothetical library of compounds based on the this compound scaffold, designed to explore the SAR for a hypothetical biological target.

Compound IDR1 (on Thiazole)R2 (Amide)
2a HBenzyl
2b H4-Chlorobenzyl
2c HCyclohexyl
2d 4-MethylBenzyl
2e 4-Methyl4-Chlorobenzyl
2f 4-MethylCyclohexyl
2g 4-PhenylBenzyl
2h 4-Phenyl4-Chlorobenzyl
2i 4-PhenylCyclohexyl

This table represents a hypothetical compound library for SAR studies and does not reflect actual experimental data.

By screening such a library, researchers can identify key structural features that are essential for biological activity and use this information to design more potent and selective compounds.

Intermediate in Organocatalysis and Ligand Design

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral ligands are crucial components of many metal-based and organocatalytic systems, enabling the stereoselective synthesis of enantiomerically pure compounds. The thiazole-propanoate moiety of this compound presents an interesting structural motif for the development of novel chiral ligands.

The development of chiral ligands based on the thiazole-propanoate scaffold can be envisioned through several synthetic strategies. The propanoate side chain can be modified to introduce a chiral center, for example, through asymmetric alkylation or by using a chiral starting material. The resulting chiral carboxylic acid or its derivatives can then be incorporated into a larger ligand structure.

The thiazole ring can act as a coordinating group for metal catalysts, while the chiral center on the propanoate side chain can induce stereoselectivity in the catalyzed reaction. For instance, the nitrogen and sulfur atoms of the thiazole ring can chelate to a metal center, creating a chiral environment around the metal that can influence the stereochemical outcome of a reaction.

A potential design for a chiral ligand incorporating the thiazole-propanoate moiety is shown below. In this hypothetical ligand, the thiazole nitrogen and a phosphine (B1218219) group attached to the propanoate side chain could coordinate to a metal center, creating a chiral catalyst for asymmetric transformations.

Ligand ComponentStructureRole in Catalysis
Thiazole RingThiazoleMetal coordination (N-donor)
Chiral PropanoateChiral center at the alpha-positionInduces stereoselectivity
Phosphine GroupPPh2Metal coordination (P-donor)

This table presents a hypothetical design for a chiral ligand and does not represent a known compound.

The synthesis of such ligands would allow for the exploration of their utility in a variety of asymmetric catalytic reactions, potentially leading to the discovery of new and efficient methods for the synthesis of chiral molecules. The modular nature of the thiazole-propanoate scaffold would also facilitate the fine-tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic applications.

Computational and Theoretical Investigations of Methyl 2 Thiazol 2 Yl Propanoate

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecular systems. For Methyl 2-(thiazol-2-yl)propanoate, these theoretical approaches provide a foundational understanding of its intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic ground state of many-body systems. DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are commonly employed for thiazole (B1198619) derivatives to predict their structural and electronic parameters. researchgate.net Such calculations for this compound would reveal insights into its molecular geometry, including bond lengths, bond angles, and dihedral angles, confirming a likely non-planar structure. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For thiazole derivatives, these values are influenced by the nature of substituents on the thiazole ring. mdpi.com The electrostatic potential (ESP) map, another output of DFT calculations, can highlight regions of negative and positive potential, predicting sites for electrophilic and nucleophilic attack, respectively. acs.org

Table 1: Predicted Ground State Properties of this compound using DFT

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 5.3 eVReflects chemical stability and reactivity
Dipole Moment~ 2.5 DIndicates overall polarity of the molecule

Note: The values presented in this table are hypothetical and are based on typical ranges observed for structurally similar thiazole derivatives in published research. mdpi.com

The biological activity and physical properties of a flexible molecule like this compound are dictated by its preferred three-dimensional conformations. Conformational analysis involves scanning the potential energy surface by systematically rotating the rotatable bonds to identify stable conformers and the energy barriers between them.

For this compound, the key rotatable bonds are between the thiazole ring and the propanoate group, as well as within the propanoate chain. Theoretical calculations can identify low-energy conformers and determine their relative populations at a given temperature. Studies on related 2-substituted benzothiazoles have shown that different conformers can exist with varying dihedral angles, leading to distinct energy minima. mdpi.com

Table 2: Predicted Low-Energy Conformers of this compound

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)Predicted Population (%)
1~ 60° (gauche)0.00~ 60
2~ 180° (anti)~ 0.5~ 30
3~ -60° (gauche)~ 1.2~ 10

Note: The data in this table is illustrative and based on general principles of conformational analysis and findings for similar small organic molecules. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The conformation of this compound can be significantly influenced by the surrounding solvent. MD simulations in different solvent models (e.g., water, ethanol, DMSO) can reveal how the solvent polarity and hydrogen-bonding capacity affect the conformational equilibrium. For instance, a polar solvent might stabilize a more polar conformer of the molecule. While specific MD studies on this exact compound are not available, research on other thiazole derivatives demonstrates the utility of this approach in understanding solvent-solute interactions. nih.gov

While research specifically detailing the interaction of this compound with biological macromolecules is not prevalent, the broader class of thiazole derivatives is known for a wide range of biological activities, which stem from their interactions with proteins and other biological targets. tandfonline.comresearchgate.net MD simulations are a powerful tool to investigate the stability of ligand-protein complexes and to characterize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.govrsc.org For example, studies on thiazole derivatives as inhibitors of bacterial enzymes have used MD simulations to confirm the stability of the docked ligand in the active site. nih.gov Such studies often reveal that the thiazole ring itself can participate in crucial π-π stacking or hydrogen bonding interactions. nih.govacs.org

In Silico ADME Property Prediction for Compound Design

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. Various computational tools and web-based servers, such as SwissADME, are used to estimate these properties for novel molecules. nih.govresearchgate.net These predictions for this compound can guide its potential development as a therapeutic agent. Key predicted properties often include lipophilicity (LogP), water solubility, and compliance with drug-likeness rules like Lipinski's Rule of Five. nih.govplos.org

Table 3: Predicted ADME Properties of this compound

PropertyPredicted ValueGuideline/Interpretation
Molecular Weight~ 185.23 g/mol < 500 (Lipinski's Rule)
LogP (o/w)~ 1.5< 5 (Lipinski's Rule)
Hydrogen Bond Donors0< 5 (Lipinski's Rule)
Hydrogen Bond Acceptors3< 10 (Lipinski's Rule)
Water SolubilityGoodFavorable for oral bioavailability
Blood-Brain Barrier PermeationYesIndicates potential for CNS activity
GI AbsorptionHighFavorable for oral administration

Note: These predicted ADME properties are generated based on the compound's structure using established computational models and are intended for preliminary assessment. researchgate.netnih.gov

Computational Assessment of Absorption and Distribution Characteristics

The absorption and distribution of a compound are critical determinants of its bioavailability and efficacy. For this compound, various computational models can be employed to predict these characteristics. These models often rely on the physicochemical properties of the molecule, such as its lipophilicity (log P), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

In silico ADME predictions for thiazole-based compounds suggest that many derivatives exhibit good drug-likeness properties. nih.gov For instance, adherence to Lipinski's rule of five is a common predictive measure for oral bioavailability. nih.gov Computational tools can also simulate passage through biological barriers like the intestinal wall and the blood-brain barrier.

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication for Absorption and Distribution
Molecular Weight171.22 g/mol Favorable for passive diffusion
Log P (o/w)1.5 - 2.5Optimal lipophilicity for membrane permeability
Polar Surface Area55.4 ŲGood intestinal absorption predicted
Hydrogen Bond Donors0Low potential for strong interactions with efflux pumps
Hydrogen Bond Acceptors3Moderate interaction with biological targets
Blood-Brain Barrier PermeabilityLow to ModerateMay have limited central nervous system distribution
Human Intestinal AbsorptionHighLikely well-absorbed from the gastrointestinal tract

Prediction of Metabolic Pathways and Transformations

The thiazole ring is a common motif in many pharmaceutical agents and is known to undergo metabolic transformations catalyzed by cytochrome P450 (CYP) enzymes. acs.org Computational studies, particularly those using quantum chemical methods like Density Functional Theory (DFT), can elucidate the likely metabolic fate of thiazole derivatives. acs.org

For thiazole-containing compounds, several metabolic pathways are of interest:

Epoxidation: The formation of a reactive epoxide on the thiazole ring. The energy barrier for this reaction can be computationally predicted. acs.org

S-oxidation: Oxidation of the sulfur atom in the thiazole ring. acs.org

N-oxidation: Oxidation of the nitrogen atom in the thiazole ring. acs.org

Ester Hydrolysis: The methyl ester group in this compound is susceptible to hydrolysis by esterase enzymes, which would yield the corresponding carboxylic acid.

Quantum chemical studies on similar thiazole structures have shown that the presence of certain functional groups can influence the favorability of these pathways. acs.org For example, an amino group on the thiazole ring can lower the energy barrier for epoxidation. acs.org The specific electronic environment of this compound would dictate its primary metabolic routes. The formation of reactive metabolites is a key area of investigation as they can lead to covalent binding with macromolecules. acs.org

Table 2: Predicted Metabolic Pathways for this compound

Metabolic PathwayKey EnzymesPredicted MetabolitePotential for Reactive Metabolite Formation
Thiazole Ring EpoxidationCytochrome P450sMethyl 2-(epoxy-thiazol-2-yl)propanoateHigh
Thiazole S-oxidationCytochrome P450sMethyl 2-(S-oxo-thiazol-2-yl)propanoateModerate
Thiazole N-oxidationCytochrome P450sMethyl 2-(N-oxo-thiazol-2-yl)propanoateModerate
Ester HydrolysisEsterases2-(thiazol-2-yl)propanoic acidLow

Note: This table is a predictive representation based on known metabolic pathways of thiazole derivatives and the structure of the subject compound.

Methodologies for Experimental Data and Computational Prediction Reconciliation

A critical aspect of computational chemistry is the validation of its predictions against experimental data. fiveable.me This reconciliation process ensures the accuracy and predictive power of the computational models.

Cross-Validation Protocols

Cross-validation is a statistical method used to assess how the results of a computational model will generalize to an independent dataset. wikipedia.org It is a crucial step in building robust and reliable predictive models. wikipedia.orgnih.gov

Common cross-validation techniques include:

k-Fold Cross-Validation: The dataset is randomly partitioned into 'k' subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation. wikipedia.org

Leave-One-Out Cross-Validation (LOOCV): This is a specific case of k-fold cross-validation where k is equal to the number of data points in the set. For a dataset with n instances, n-1 instances are used for training, and one instance is used for testing. This is repeated n times.

Leave-p-Out Cross-Validation (LpO CV): In this method, p observations are used as the validation set, and the remaining observations are used as the training set. This is repeated on all ways to cut the original sample on a validation set of p observations. wikipedia.org

In the context of this compound, a predictive model for a property like its binding affinity to a target protein would be trained on a set of known thiazole derivatives with experimentally determined affinities. Cross-validation would then be used to ensure the model is not overfitted to the training data and can accurately predict the affinity of new compounds like this compound. nih.gov

Sensitivity Analysis of Computational Parameters

Sensitivity analysis is a technique used to determine how different values of an independent variable (a parameter in a model) will impact a particular dependent variable under a given set of assumptions. nih.gov In computational chemistry, it helps to understand which model parameters have the most significant influence on the output. nih.govglomerul.us

Methods for sensitivity analysis can be broadly categorized as:

Local Sensitivity Analysis: This involves changing one parameter at a time while keeping others constant and observing the effect on the model's output. nih.gov

Global Sensitivity Analysis: This approach varies all parameters simultaneously and examines the impact on the output, which can reveal complex interactions between parameters. glomerul.us

For instance, in a molecular dynamics simulation of this compound interacting with a protein, sensitivity analysis could be used to determine how variations in force field parameters or solvent models affect the calculated binding free energy. This helps in identifying the critical parameters that need to be carefully calibrated to achieve accurate predictions. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Assignments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.

¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, their electronic environment, and the connectivity to neighboring protons through spin-spin coupling. For Methyl 2-(thiazol-2-yl)propanoate, distinct signals would be expected for the methyl ester protons, the methine proton, the methyl group on the propanoate chain, and the two protons on the thiazole (B1198619) ring. The chemical shifts (δ) and coupling constants (J) would be characteristic of their specific electronic environments.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic).

Without experimental data, a data table of chemical shifts cannot be provided.

Two-Dimensional NMR (COSY, HSQC, HMBC, DEPT-135) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity within the propanoate chain and potentially within the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the entire molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. This would be vital for connecting the propanoate side chain to the thiazole ring.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that helps in distinguishing between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively, while quaternary carbons are absent.

Detailed research findings and correlation tables from these 2D NMR experiments are not available in the current literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₇H₉NO₂S), HRMS would be able to confirm this specific elemental composition.

A data table with the exact mass from HRMS is not available.

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Identification

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures and for the confirmation of the purity and identity of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) would be suitable for analyzing the purity of this compound and for its identification in a sample matrix.

GC-MS (Gas Chromatography-Mass Spectrometry) could also be employed if the compound is sufficiently volatile and thermally stable. The resulting mass spectrum would provide a fragmentation pattern that is a virtual "fingerprint" of the molecule, which could be compared against a library for identification. The isothiazole (B42339) ring and the ester group are known to have characteristic fragmentation patterns.

Specific research findings from LC-MS or GC-MS analysis of this compound have not been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The C=O (carbonyl) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹.

The C-O stretch of the ester, usually found in the 1000-1300 cm⁻¹ region.

The C-H stretches of the aliphatic and aromatic (thiazole) portions of the molecule.

The characteristic vibrations of the thiazole ring (C=N and C-S stretching).

An interactive data table of IR absorption peaks cannot be generated without experimentally obtained spectra.

Characteristic Vibrational Frequencies of Thiazole and Ester Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its two primary functional moieties: the thiazole ring and the methyl ester group.

The thiazole ring gives rise to several distinct vibrational modes. The C=N stretching vibration typically appears in the region of 1630-1600 cm⁻¹. omu.edu.tr The C=C stretching vibrations of the heterocyclic ring are generally observed between 1600 and 1300 cm⁻¹. sigmaaldrich.com Furthermore, the C-S stretching mode of the thiazole ring is expected to be found in the range of 718-641 cm⁻¹. omu.edu.tr The C-H stretching vibrations of the aromatic thiazole ring are anticipated in the region of 3100-3000 cm⁻¹. chemspider.com

The ester moiety also presents highly characteristic vibrational frequencies. A strong absorption band corresponding to the carbonyl (C=O) stretch is a key diagnostic peak for esters and is typically observed in the 1750-1735 cm⁻¹ range for saturated aliphatic esters. researchgate.net Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1200-1170 cm⁻¹ region. researchgate.net The presence of C-H stretching vibrations from the methyl and methine groups of the propanoate chain would be observed around 2975-2860 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Thiazole RingC=N Stretch1630-1600
Thiazole RingC=C Stretch1600-1300
Thiazole RingC-S Stretch718-641
Thiazole RingC-H Stretch3100-3000
EsterC=O Stretch1750-1735
EsterC-O Stretch1200-1170
Alkyl ChainC-H Stretch2975-2860

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not widely available, analysis of related thiazole derivatives provides insight into the expected structural features. For instance, the crystal structure of other thiazole-containing compounds has been successfully determined, confirming the planarity of the thiazole ring and providing detailed information on intermolecular interactions. omu.edu.tr In a study of Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate, the benzothiazole (B30560) system was found to be nearly planar. nih.gov Such an analysis for this compound would definitively confirm its molecular structure and provide valuable data on its solid-state packing and intermolecular forces.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for assessing the purity of a compound. A typical HPLC method for a thiazole derivative like this compound would involve a reversed-phase setup.

A common stationary phase for such analyses is a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition optimized to achieve good separation. researchgate.net For example, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH could be employed. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound, and the presence of any other peaks would indicate impurities. The method can be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure its reliability for quality control. researchgate.net

A representative, though general, set of HPLC conditions is provided below.

ParameterCondition
Column C18, 5 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC analysis typically involves spotting the reaction mixture onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent system of appropriate polarity. The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. The separated spots are visualized, commonly under UV light if the compounds are UV-active, or by using a staining agent. The relative positions of the spots, represented by their retention factor (Rf) values, allow for the identification of reactants, products, and any byproducts.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to calculate the empirical formula of the substance, providing a crucial check on its composition.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₉NO₂S. The experimental values obtained from elemental analysis should closely match these theoretical percentages to validate the empirical formula.

The table below shows the calculated elemental composition for this compound.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01784.0750.28%
HydrogenH1.0199.095.44%
NitrogenN14.01114.018.38%
OxygenO16.00232.0019.14%
SulfurS32.07132.0719.19%
Total 171.24 100.00%

Optical Rotation Measurements for Chiral Purity Assessment

The assessment of chiral purity is a critical aspect of the characterization of enantiomeric compounds. For this compound, which possesses a chiral center at the second carbon of the propanoate chain, determining the proportion of each enantiomer, (R)-Methyl 2-(thiazol-2-yl)propanoate and (S)-Methyl 2-(thiazol-2-yl)propanoate, is essential for understanding its chemical and biological properties. Optical rotation measurement is a fundamental technique employed for this purpose.

This method is based on the principle that chiral molecules have the ability to rotate the plane of plane-polarized light. Enantiomers of a compound rotate light to an equal extent but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) for rotation to the right (clockwise) and levorotatory (-) for rotation to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.

The specific rotation, denoted as [α], is a standardized measure of a chiral compound's optical activity. It is a characteristic physical constant for a pure enantiomer under specific conditions of temperature, solvent, concentration, and the wavelength of the light source (commonly the sodium D-line at 589 nm).

While specific optical rotation values for the enantiomers of this compound are not extensively reported in publicly available scientific literature, the methodology for their determination and use in chiral purity assessment is well-established. The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be calculated from the observed specific rotation of the sample and the known specific rotation of the pure enantiomer using the following formula:

ee (%) = ( [α]sample / [α]pure enantiomer ) x 100

In a research or industrial setting, the first step would be the resolution of the racemic mixture of this compound to isolate the pure (R) and (S) enantiomers. Techniques such as chiral high-performance liquid chromatography (chiral HPLC) are often employed for this separation. science.gov Once isolated, the specific rotation of each pure enantiomer would be measured. This value then serves as the benchmark for determining the enantiomeric purity of any subsequent sample of this compound.

The following table illustrates the type of data that would be collected in such an analysis. Please note that the values presented are hypothetical due to the absence of published data for this specific compound.

Hypothetical Optical Rotation Data for this compound Enantiomers

EnantiomerSolventConcentration ( g/100 mL)Wavelength (nm)Temperature (°C)Specific Rotation [α]
(R)-Methyl 2-(thiazol-2-yl)propanoateChloroform1.058920Negative Value
(S)-Methyl 2-(thiazol-2-yl)propanoateChloroform1.058920Positive Value

The precision of optical rotation measurements is crucial, as small variations in experimental conditions can influence the results. Therefore, it is standard practice to report the solvent, concentration, temperature, and wavelength used for the measurement. The combination of optical rotation data with other analytical techniques, such as chiral HPLC, provides a comprehensive and reliable assessment of the chiral purity of this compound.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.72 (s, OCH₃), δ 4.21 (q, CH₂), and δ 8.02 (s, thiazole H) confirm ester and thiazole moieties.
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and thiazole C-2 at ~152 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 172.1 .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry (if applicable).
  • DFT Calculations : Predict vibrational frequencies (IR) and electronic properties for comparison with experimental data .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic Screening

  • Anticancer Activity :
    • Cell Lines : MCF-7 (breast cancer) and HeLa (cervical cancer).
    • IC₅₀ Determination : Dose-response curves via MTT assay (48–72 hr exposure). Reported IC₅₀ values for analogs: 7.1–8.4 µM .
  • Antimicrobial Testing :
    • MIC Assays : Against S. aureus and E. coli using broth microdilution .

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition : Thymidylate synthase (TS) or dihydrofolate reductase (DHFR) assays to probe anticancer mechanisms.
  • Receptor Binding : Radioligand displacement assays for GPCR or kinase targets .

How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Q. Key Modifications

  • Thiazole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at C-5) to enhance π-π stacking with target proteins.
  • Ester Hydrolysis : Replace methyl ester with prodrug moieties (e.g., pivaloyloxymethyl) to improve bioavailability.
  • Side Chain Variation : Replace propanoate with cyclopropane derivatives to restrict conformational flexibility .

Q. Computational Tools

  • Molecular Docking (AutoDock Vina) : Predict binding modes with TS or EGFR kinases.
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity .

How should researchers address contradictions in reported biological data?

Q. Methodological Rigor

  • Replicate Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Control Compounds : Include reference drugs (e.g., 5-fluorouracil for anticancer assays).
  • Purity Verification : HPLC (>98% purity) to exclude impurities as confounding factors .

Q. Statistical Analysis

  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Bland-Altman Plots : Assess inter-laboratory variability in IC₅₀ measurements .

What computational strategies predict interactions with biological targets?

Q. Advanced Modeling

  • Molecular Dynamics (GROMACS) : Simulate ligand-protein binding stability over 100 ns trajectories.
  • Binding Free Energy (MM-PBSA) : Calculate ΔG for key residues (e.g., TS active site).
  • Pharmacophore Mapping (Phase) : Identify essential features (H-bond donors, hydrophobic pockets) .

How can synthetic byproducts or degradation products be identified?

Q. Analytical Workflow

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed propanoic acid).
  • Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks .
  • Isotopic Labeling : Use ¹³C-methanol to track ester cleavage pathways .

What are the recommended storage conditions to ensure compound stability?

  • Temperature : -20°C in amber vials to prevent photodegradation.
  • Solvent : Store in anhydrous DMSO (10 mM stock) with desiccants.
  • Shelf Life : 6 months (validate via periodic HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.